molecular formula C24H17BrFNO4 B5099089 4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid

4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid

Cat. No.: B5099089
M. Wt: 482.3 g/mol
InChI Key: ZOPRDEKLDNWDFB-GRSHGNNSSA-N
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Description

4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, methoxy, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The presence of functional groups such as bromine, fluorine, and cyano allows it to form strong interactions with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-2-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFNO4/c1-30-22-11-18(10-19(13-27)16-4-6-17(7-5-16)24(28)29)21(25)12-23(22)31-14-15-2-8-20(26)9-3-15/h2-12H,14H2,1H3,(H,28,29)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPRDEKLDNWDFB-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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